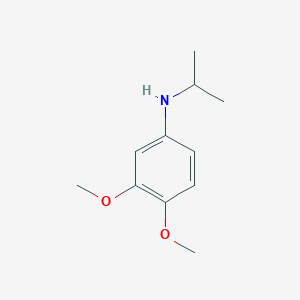![molecular formula C19H21BO4 B2381461 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde CAS No. 2490666-01-6](/img/structure/B2381461.png)
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” is a chemical compound. It is related to the compound "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" . It is also related to “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol”, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been studied. For example, a study on “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole” used “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” as a raw substitute material . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of compounds related to “this compound” has been analyzed using X-ray diffraction and density functional theory (DFT). For example, the single crystal of “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole” was determined by X-ray diffraction . DFT was performed to calculate the molecular structure, and the results were consistent with those of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving compounds related to “this compound” have been studied. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds related to “this compound” have been reported. For example, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” has a molecular weight of 233.12 g/mol . Another related compound, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .科学的研究の応用
Synthesis and Crystal Structure Studies
Research has shown that compounds similar to 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile, have been synthesized and analyzed for their crystal structures and vibrational properties. These studies involve spectroscopy (FT-IR, NMR, and MS) and X-ray diffraction, indicating significant interest in the molecular structure and characteristics of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes and Hydrogen Peroxide Vapor Detection
A study explored the use of a similar compound, 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB), in the development of organic thin-film fluorescence probes. These probes are used for detecting hydrogen peroxide vapor, a significant compound in peroxide-based explosives. The research highlighted the fast deboronation velocity in H2O2 vapor, offering potential applications in explosive detection (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Catalysis and Hydroboration Reactions
The boron-substituted compounds similar to the subject compound have been used in catalytic processes. For instance, a boron-substituted hydroxycyclopentadienyl ruthenium hydride was synthesized, which reacts with aldehydes to provide hydroboration products under mild conditions. This illustrates the compound's potential in facilitating hydroboration reactions, which are critical in organic synthesis (Koren-Selfridge, Londino, Vellucci, Simmons, Casey, & Clark, 2009).
Drug Delivery and Fluorescent Vesicles
A significant application of a related compound was found in the development of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles, encapsulating doxorubicin, exhibited enhanced in vivo anti-tumor efficacy. This finding suggests potential uses in targeted drug delivery and controlled release systems (Ren, Zhang, Shi, Li, & Jia, 2022).
Electrical Conductivity and Polymer Synthesis
The synthesis of bis-aldehyde monomers and their application in producing electrically conductive polymers was studied. This research is crucial for developing materials with enhanced electrical conductivity, indicating potential applications in electronics and material science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Safety and Hazards
将来の方向性
The future directions of research on “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde” and related compounds could involve further studies on their synthesis, characterization, and applications. For example, “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been used in the synthesis of intermediates for generating conjugated copolymers .
作用機序
Target of Action:
In the case of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, its target likely involves interactions with other molecules during chemical transformations .
Mode of Action:
The mode of action involves the boron atom in the compound. Boron forms a reversible covalent bond with nucleophiles, such as oxygen or nitrogen atoms. In Suzuki-Miyaura cross-coupling reactions, for instance, the boron atom reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. This mode of action allows the compound to participate in various synthetic pathways .
Action Environment:
Environmental factors, such as solvent choice, temperature, and reaction conditions, influence the compound’s action. Optimizing these parameters ensures efficient reactions and stability.
生化学分析
Biochemical Properties
The biochemical properties of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde are not well-studied. It is known that boronic acids and their derivatives, such as this compound, can interact with various biomolecules. They can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins . This property could potentially be exploited in biochemical reactions.
Molecular Mechanism
It is known that boronic acids and their derivatives can interact with various biomolecules through the formation of boronate esters . This could potentially influence enzyme activity, biomolecular interactions, and gene expression.
Metabolic Pathways
It is known that boronic acids and their derivatives can interact with various enzymes and cofactors , which could potentially influence metabolic flux or metabolite levels.
特性
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJVHXFOOPZUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

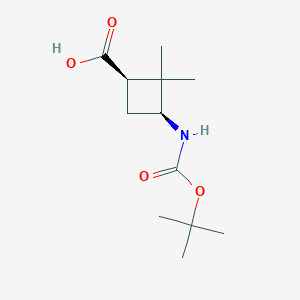
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

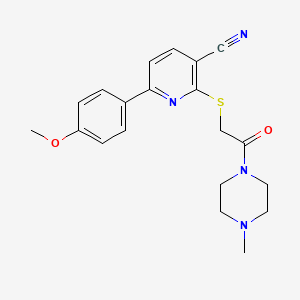

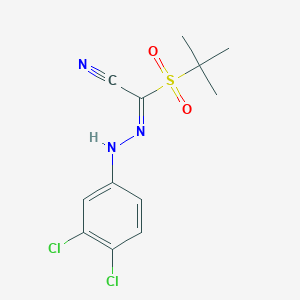
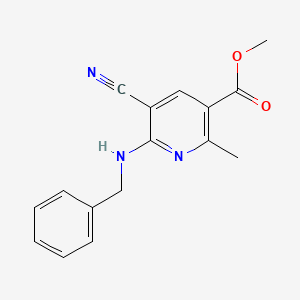

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
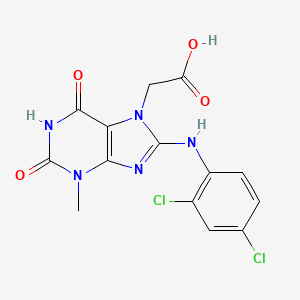
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)
